4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid
Description
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid is a β-keto acid derivative featuring two para-substituted aromatic rings: a 4-chlorophenyl group (electron-withdrawing) and a 4-ethylphenyl group (electron-donating). This structure is synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with substituted benzenes in the presence of AlCl₃ . The compound’s bifunctional nature (carboxylic acid and ketone) enables diverse reactivity, making it a scaffold for pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-12-3-5-13(6-4-12)16(18(21)22)11-17(20)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWWEGVDYDLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220864 | |
| Record name | 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70596-91-7 | |
| Record name | 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70596-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. Common reagents used in this synthesis include strong acids or bases, oxidizing agents, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
4-(4-Fluorophenyl)-4-oxobutanoic Acid
- Structure : Replaces chlorine with fluorine.
- Solubility : Lower lipophilicity (logP ~1.8) vs. chlorinated derivative (logP ~2.5) due to smaller halogen size .
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid (Esfar)
- Structure : Cyclohexyl and 3-chlorophenyl substituents.
- Impact : Bulkier cyclohexyl group increases steric hindrance, reducing metabolic clearance. Used as an anti-inflammatory agent .
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
- Structure : Ortho- and para-methyl groups.
- Impact : Methyl groups enhance lipophilicity (logP ~3.0) and may improve membrane permeability but reduce solubility in aqueous media .
Structural Modifications in Heterocyclic Derivatives
Thiazole-Linked Derivatives (e.g., 4b)
- Structure : 4-Chlorophenyl group attached to a thiazole ring.
- Impact : Thiazole introduces conjugation, shifting UV absorbance (λmax ~280 nm) and improving antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
Pyrazoline Derivatives (e.g., Compounds 24–26)
- Structure: Incorporates pyrazoline and quinoline moieties.
- Impact : Extended π-systems enhance binding to kinase targets (IC₅₀ ~0.5–2.0 µM) but reduce solubility .
Pharmacological Activity Comparisons
Physicochemical Data
| Property | Target Compound | 4-Fluorophenyl Analog | Esfar | Thiazole Derivative (4b) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 318.75 | 226.18 | 328.08 | 309.3 |
| Melting Point (°C) | 180–182* | 175–177 | 210–212 | 188–190 |
| logP | ~2.5 | ~1.8 | ~3.2 | ~2.9 |
| Solubility (mg/mL, H₂O) | <0.1 | 0.3 | <0.05 | <0.1 |
*Estimated based on analogous compounds .
Biological Activity
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid, a compound with notable structural characteristics due to its chlorophenyl and ethylphenyl groups, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a melting point of 185-188 °C. The compound is characterized by its oxobutanoic acid backbone, which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClO₃ |
| Melting Point | 185-188 °C |
| CAS Number | 70596-91-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde under acidic or basic conditions, followed by oxidation processes. The synthetic route includes multiple steps such as condensation and cyclization, which are essential for achieving the desired structural configuration .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit anti-inflammatory and analgesic properties by modulating specific biochemical pathways .
Anticancer Properties
Research has indicated that derivatives of this compound possess significant anticancer activity. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
Case Study:
A study evaluated a series of compounds similar to this compound for their anticancer effects against multiple cell lines. The results revealed promising inhibitory effects on cell proliferation, with some compounds achieving IC50 values in the low micromolar range .
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics, indicating potential therapeutic applications .
Table: Antimicrobial Activity Results
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 17.0 ± 0.40 |
| Ciprofloxacin | 4 | - |
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anti-inflammatory Effects: Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in animal models.
- Analgesic Activity: Behavioral studies in rodents have indicated that administration of this compound can lead to significant pain relief compared to control groups .
- Molecular Docking Studies: In silico analyses have shown favorable binding interactions with target proteins involved in cancer progression and inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
